molecular formula C13H20N2O2 B1484876 3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098010-24-1

3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No. B1484876
M. Wt: 236.31 g/mol
InChI Key: LHSMJKFJHUXRAI-UHFFFAOYSA-N
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Description

3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid (CHMPPA) is a synthetic organic compound that has been studied for its potential applications in various scientific research fields. It is a cyclic carboxylic acid with a molecular weight of 204.25 g/mol and a melting point of 202-204°C. CHMPPA has been used in a wide range of scientific research applications, including as a catalyst in organic synthesis, as an inhibitor in enzyme-catalyzed reactions, and as a fluorescent dye.

Scientific Research Applications

Synthetic Chemistry and Methodology

  • Regioselective Synthesis : Studies have highlighted the regiospecific synthesis of pyrazole derivatives, demonstrating the importance of single-crystal X-ray analysis for unambiguous structure determination due to the challenges in identifying regioisomers through spectroscopic techniques alone. This approach is crucial for the synthesis of pyrazole-based compounds with specific structural features (Kumarasinghe, Hruby, & Nichol, 2009).
  • Efficient Synthetic Routes : Research on the synthesis of pyrazole-1H-4-yl-acrylic acids and their conversion to pyrazolyl propanoic acids showcases methods that are economical and effective, employing catalysts like Pd-charcoal or diimide, highlighting the potential for scalable and efficient synthesis of pyrazole-based compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).

Material Science Applications

  • Polymeric Material Modification : Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels with pyrazole derivatives indicates the potential for creating materials with enhanced properties, such as increased thermal stability and biological activity. These modified polymers could have applications in medical fields, showcasing the versatility of pyrazole compounds in material science (Aly & El-Mohdy, 2015).

Pharmacological Studies

  • Biological Activity : The synthesis and evaluation of pyrazole derivatives for their antimicrobial activity demonstrate the potential of these compounds in developing new therapeutic agents. Studies have found that certain pyrazole compounds exhibit significant to moderate antimicrobial properties, highlighting the importance of structural modifications to enhance biological activity (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013).

properties

IUPAC Name

3-[1-(cyclohexylmethyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-13(17)7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h8,10-11H,1-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSMJKFJHUXRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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